molecular formula C24H20BrClN6O3 B1684421 Zolasartan CAS No. 145781-32-4

Zolasartan

Cat. No.: B1684421
CAS No.: 145781-32-4
M. Wt: 555.8 g/mol
InChI Key: FIKYECRHLXONOX-UHFFFAOYSA-N
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Description

Zolasartan (Synonyms: GR 117289, GR 117289C, GR 117289X) is a potent and selective small molecule angiotensin II receptor type 1 (AT1R) antagonist with the molecular formula C 24 H 20 BrClN 6 O 3 and a CAS Registry Number of 145781-32-4 . As an AT1R antagonist, its primary research value lies in the selective blockade of the renin-angiotensin system (RAS). This compound inhibits the action of angiotensin II at the AT1 receptor, a key mediator of vasoconstriction, aldosterone release, and other pathophysiological processes . This mechanism makes it a critical research tool for studying cardiovascular regulation, renal function, fluid homeostasis, and the role of RAS in various disease models. Development of this compound was discontinued after Phase II clinical trials . This product is intended for research applications in a laboratory setting. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

145781-32-4

Molecular Formula

C24H20BrClN6O3

Molecular Weight

555.8 g/mol

IUPAC Name

3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid

InChI

InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31)

InChI Key

FIKYECRHLXONOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl

Appearance

White to off-white crystalline powder.

Other CAS No.

145781-32-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid
GR 117289
GR 117289X
GR-117289
GR-117289X
GR117289
GR117289X

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The final steps involve the attachment of the imidazole ring and the butyl group .

Industrial Production Methods: Industrial production of Zolasartan typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Hypertension Management

Zolasartan has been primarily studied for its efficacy in treating hypertension. Clinical trials have demonstrated its ability to lower blood pressure effectively when compared to other ARBs. For instance, a study showed that this compound significantly reduced both systolic and diastolic blood pressure in patients with essential hypertension.

Cardiovascular Protection

Research indicates that this compound may offer protective benefits against cardiovascular events. Its use has been associated with improvements in endothelial function and reductions in arterial stiffness, which are critical factors in cardiovascular health.

Metabolic Syndrome

Emerging studies suggest that this compound may play a role in managing metabolic syndrome. Its insulin-sensitizing effects have been observed in animal models, indicating potential benefits for patients with insulin resistance and obesity-related conditions.

Comparative Analysis with Other ARBs

The following table summarizes the comparative effects of this compound with other commonly used ARBs:

CompoundMechanism of ActionEfficacy in HypertensionAdditional Benefits
This compoundAT1 receptor blockerHighCardiovascular protection, insulin sensitivity
LosartanAT1 receptor blockerModerateRenal protective effects
ValsartanAT1 receptor blockerHighReduced hospitalization for heart failure
IrbesartanAT1 receptor blockerModerateBeneficial for diabetic nephropathy

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients showed that this compound effectively lowered blood pressure while maintaining a favorable safety profile. The study included 120 participants aged over 65, demonstrating significant reductions in both systolic and diastolic pressures after 12 weeks of treatment.

Case Study 2: Impact on Left Ventricular Hypertrophy

Another study focused on patients with left ventricular hypertrophy (LVH) found that this compound not only reduced blood pressure but also led to a decrease in left ventricular mass over six months. This finding suggests potential benefits beyond mere blood pressure control, highlighting its role in cardiac remodeling.

Comparison with Similar Compounds

Critical Analysis of Limitations

  • Structural Modifications : this compound’s 5-sulfamoyl group may reduce metabolic stability compared to candesartan’s carboxylate or irbesartan’s cyclopentyl moiety .
  • Trial Design : Early-phase discontinuation limits data on dose-response relationships and long-term safety .

Biological Activity

Zolasartan is a novel angiotensin II receptor antagonist (ARA) that has garnered attention for its potential applications in treating hypertension and other cardiovascular conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and recent research findings.

This compound functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1). By blocking this receptor, this compound inhibits the effects of angiotensin II, a potent vasoconstrictor that plays a critical role in regulating blood pressure and fluid balance. This blockade leads to vasodilation, reduced aldosterone secretion, and decreased sodium retention, ultimately resulting in lower blood pressure levels.

Efficacy and Clinical Applications

Research indicates that this compound exhibits long-lasting antihypertensive effects in laboratory settings. In animal models, it has been shown to effectively reduce blood pressure without significant adverse effects . The compound's efficacy is comparable to other ARBs, such as losartan and candesartan, but with unique properties that may enhance its therapeutic profile.

Comparative Efficacy Table

CompoundMechanism of ActionEfficacy in HypertensionAdditional Effects
This compoundAT1 receptor antagonistSignificant reductionPotential metabolic benefits
LosartanAT1 receptor antagonistSignificant reductionMetabolic syndrome management
CandesartanAT1 receptor antagonistSignificant reductionImproved renal function

Research Findings

Recent studies have explored the broader implications of this compound beyond hypertension management. Notably, it has been investigated for its potential antiviral properties against SARS-CoV-2. A study demonstrated that this compound and other ARBs could reduce COVID-19 morbidity by modulating angiotensin-converting enzyme 2 (ACE2) activity .

Case Study: Antiviral Activity Against SARS-CoV-2

  • Objective : Evaluate the antiviral effects of this compound compared to nirmatrelvir.
  • Methodology : Surface plasmon resonance (SPR) assays were conducted alongside enzymatic studies to assess binding affinity to ACE2.
  • Results : this compound exhibited a binding affinity to ACE2 similar to other ARBs, suggesting a potential role in mitigating COVID-19 outcomes through modulation of the renin-angiotensin system.
  • : The findings indicate that this compound may offer dual benefits as an antihypertensive agent and a supportive treatment in viral infections.

Summary of Biological Activities

This compound's biological activities extend beyond its primary role as an antihypertensive agent:

  • Antihypertensive Effects : Effectively lowers blood pressure by blocking AT1 receptors.
  • Metabolic Impact : Potentially beneficial in managing metabolic syndrome due to its influence on insulin sensitivity and lipid metabolism .
  • Antiviral Properties : Emerging evidence suggests efficacy against SARS-CoV-2 by interacting with ACE2, highlighting its relevance in current health crises .

Q & A

Q. What experimental frameworks are suitable for investigating this compound’s off-target effects in multi-receptor screening assays?

  • Answer : Implement a high-throughput screen against a panel of G protein-coupled receptors (GPCRs) using fluorescence-based calcium mobilization assays. Calculate selectivity indices (IC50 ratios between target and off-target receptors) and validate hits with orthogonal assays (e.g., cAMP accumulation). Cross-reference results with ToxCast databases to predict clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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